
MG-262
Beschreibung
Definition and Classification of MG-262 as a Proteasome Inhibitor
This compound, also known by its chemical name Z-Leu-Leu-Leu-B(OH)₂, is a synthetic, cell-permeable, and potent proteasome inhibitor. apexbt.comontosight.aimedchemexpress.com It is classified as a peptide boronate, a class of synthetic inhibitors characterized by a boronic acid moiety attached to a peptide chain. apexbt.comontosight.ai This boronic acid group is crucial for its inhibitory activity. ontosight.ai
This compound exerts its inhibitory effect by selectively and reversibly binding to the catalytic sites of the 20S proteasome, the core component of the 26S proteasome responsible for protein degradation. apexbt.comontosight.aiitmedicalteam.pl Specifically, it primarily targets the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome, although it can also weakly inhibit other subunits. ontosight.aiplos.orgmdpi.com The binding involves the formation of a reversible covalent bond with the N-terminal threonine residue of the catalytic subunits. oup.com
The chemical structure of this compound includes a boronic acid moiety attached to a tripeptide chain composed of three leucine (B10760876) residues. ontosight.ai Its molecular formula is C₂₅H₄₂BN₃O₆, and its molecular weight is approximately 491.4 g/mol or 491.44 g/mol . nih.govadooq.com It is typically described as a white crystalline solid. ontosight.ai
Historical Context and Significance in Ubiquitin-Proteasome System Studies
The discovery and application of proteasome inhibitors have been instrumental in dissecting the functions of the UPS. Early studies utilizing chemical inhibitors provided crucial insights into the role of the proteasome in various cellular processes. This compound emerged as a valuable tool in this context due to its potency and selective inhibition of the chymotryptic activity of the proteasome. apexbt.comitmedicalteam.pl
Its significance in UPS studies lies in its ability to induce the accumulation of ubiquitinated proteins within cells by blocking their degradation by the proteasome. ontosight.ai This accumulation serves as a clear indicator of impaired proteasome function and allows researchers to study the downstream consequences of such impairment on cellular pathways. nih.gov
This compound, along with other proteasome inhibitors like MG132 and lactacystin, has been widely used in in vitro and in vivo research to investigate the involvement of the UPS in diverse biological phenomena. oup.complos.org For instance, studies have utilized this compound to explore the role of the UPS in cell cycle regulation, apoptosis, inflammation, and neurodegeneration. apexbt.comontosight.aimedchemexpress.comnih.govresearchgate.net Its application has contributed to establishing chemical proteasome inhibition as a valuable experimental model for studying UPS-related mechanisms and identifying potential therapeutic targets. nih.govplos.org Research using this compound has provided evidence for the involvement of the UPS in maintaining cellular homeostasis and its disruption in various pathological conditions. nih.govnih.gov
Detailed research findings using this compound include studies demonstrating its ability to reduce the viability of certain fibroblasts, induce cell cycle arrest, inhibit DNA replication, and promote cell death through various mechanisms, such as the loss of mitochondrial membrane potential and activation of caspases. apexbt.com In animal models, this compound has been shown to inhibit proteasomal activity in various organs and lead to the accumulation of ubiquitinated proteins. nih.govapexbt.com Studies have also utilized this compound to investigate its effects on specific protein levels and signaling pathways. medchemexpress.complos.org For example, this compound has been shown to down-regulate the expression of the VEGF receptor Flt-1 and inhibit NF-κB activation in certain cell types. medchemexpress.comresearchgate.net
The use of this compound in research has also highlighted the complexity of proteasome inhibition and its cellular consequences. Studies comparing this compound with other proteasome inhibitors have revealed differences in their effects on intracellular peptide levels, suggesting potential allosteric effects on the proteasome beyond simple active site inhibition. plos.org Furthermore, research using this compound in models of retinal degeneration has provided insights into the role of the UPS in maintaining retinal integrity and the interplay between the UPS and autophagy. nih.govplos.orgmdpi.com
Here is a summary of some research findings associated with this compound:
Research Area | Observed Effects of this compound | References |
Cell Viability and Apoptosis | Reduces viability of fibroblasts, induces cell growth arrest, inhibits DNA replication, increases expression of cell cycle inhibitors p21 and p27, induces cell death via mitochondrial membrane potential loss and caspase activation. apexbt.com | apexbt.com |
Proteasome Activity | Potent and selective inhibition of chymotryptic activity. apexbt.comitmedicalteam.pl Reduces proteasome activity in various organs in animal models. nih.govapexbt.com | nih.govapexbt.comitmedicalteam.pl |
Protein Accumulation | Leads to accumulation of ubiquitinated proteins in cells and tissues. nih.govontosight.ainih.gov | nih.govontosight.ainih.gov |
Specific Protein/Pathway Effects | Down-regulates Flt-1 gene expression. medchemexpress.com Inhibits NF-κB activation. medchemexpress.comresearchgate.net Increases intracellular ROS. medchemexpress.com Alters levels of intracellular peptides. plos.org Increases calcineurin-NFATs signaling in cardiac myocytes. nih.gove-century.us | medchemexpress.complos.orgresearchgate.netnih.gove-century.us |
Tissue/Organ Effects | Induces inner retinal degeneration and retinal ganglion cell death in rats. nih.govplos.orgmdpi.com Reduces proliferation, collagen expression, and inflammatory cytokine production in nasal fibroblasts. apexbt.comresearchgate.net Inhibits osteoclast differentiation and function. apexbt.com | apexbt.comnih.govplos.orgresearchgate.netmdpi.com |
Eigenschaften
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170795 | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179324-22-2 | |
Record name | MG-262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PS-III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cellular and Molecular Responses to Mg 262 Treatment
Regulation of Cell Viability and Proliferation Pathways by MG-262
This compound has been shown to reduce the viability and inhibit the proliferation of various cell types, including malignant cells and fibroblasts from nasal mucosa and polyps. medchemexpress.comapexbt.comnih.gov This effect is observed in a concentration- and time-dependent manner. nih.gov For instance, this compound at concentrations ranging from 0.125 to 1 μM inhibited the growth of H22 and K562 cells after 48 hours. medchemexpress.com The compound's ability to reduce cell viability is consistent with its function as a proteasome inhibitor, interfering with the degradation of proteins essential for cell growth and survival. apexbt.comitmedicalteam.pl Combinations of this compound with other agents, such as Gambogic Acid (GA), have demonstrated synergistic effects in inhibiting cell viability and proliferation in certain cancer cell lines. medchemexpress.comnih.gov For example, in K562 cells, the addition of GA boosted the inhibitory effects on cell viability/proliferation from 11% to 73% when combined with this compound. nih.gov
The regulation of cell proliferation by this compound can involve the modulation of specific signaling pathways. This compound has been shown to down-regulate the gene expression of the vascular endothelial growth factor receptor 1 (Flt-1) in various cell types, including developing chicken pecten oculi explant cultures, macrophages, and human microvascular endothelial cells. medchemexpress.com This down-regulation of Flt-1, a receptor involved in angiogenesis and cell proliferation, may contribute to the anti-proliferative effects of this compound. medchemexpress.com Additionally, this compound can influence the activity of transcription factors; it can concentration-dependently increase IL-8 promoter and activator protein-1 (AP-1) activities while inhibiting NF-κB activation induced by cytokines in HEK293 cells. medchemexpress.com
Induction of Programmed Cell Death (Apoptosis) Mechanisms by this compound
This compound is known to induce programmed cell death, or apoptosis, in malignant cells and other cell types like nasal fibroblasts and chondrocytes. medchemexpress.comapexbt.comnih.govresearchgate.net This induction of apoptosis is a key mechanism contributing to its inhibitory effects on cell viability. medchemexpress.comnih.gov The apoptotic process triggered by this compound involves several distinct molecular events. apexbt.comnih.gov
Mitochondrial Membrane Potential Alterations
A critical step in the intrinsic pathway of apoptosis is the disruption of mitochondrial function, often characterized by a loss of mitochondrial membrane potential (MMP). annualreviews.org Studies have shown that this compound treatment leads to a loss of mitochondrial membrane potential in cells such as nasal fibroblasts, confirming the involvement of mitochondrial-mediated pathways in this compound-induced cell death. apexbt.comnih.govub.educlinisciences.com This loss of MMP is associated with the release of pro-apoptotic factors from the mitochondria, initiating the caspase cascade. annualreviews.org
Caspase Activation and PARP Cleavage
Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. Their activation leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. medchemexpress.comnih.govnih.govannualreviews.orgfishersci.com Cleavage of PARP is considered a hallmark of apoptosis. medchemexpress.comnih.govnih.govfishersci.com this compound treatment has been shown to induce the activation of caspases, including caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of PARP in various cell lines. medchemexpress.comnih.govnih.govfishersci.com This effect is particularly notable when this compound is used in combination with other agents like Gambogic Acid, where the combination, but not the single agents alone, could induce cleavage of PARP as well as cleavage/activation of caspases 8 and 9 in K562 cells. medchemexpress.comnih.gov
Here is a data table summarizing caspase activation and PARP cleavage by this compound and Gambogic Acid in K562 cells:
Treatment Combination | Caspase 8 Activation | Caspase 9 Activation | PARP Cleavage |
This compound alone (0.025 μM) | No | No | No |
Gambogic Acid alone (0.4 μM) | No | No | No |
This compound (0.025 μM) + Gambogic Acid (0.4 μM) | Yes | Yes | Yes |
*Data based on observations in K562 cells after 12 or 24 hours of treatment. medchemexpress.comnih.gov
Modulation of Apoptotic Signaling Pathways (e.g., c-Jun phosphorylation)
Apoptosis is regulated by complex signaling networks. This compound has been found to modulate certain apoptotic signaling pathways, including those involving c-Jun. apexbt.comnih.govub.eduglpbio.com The transcription factor c-Jun is a component of the AP-1 complex and is involved in various cellular processes, including apoptosis. embopress.orgopenrheumatologyjournal.com Phosphorylation of c-Jun can enhance its transcriptional activity and has been implicated in the induction of apoptosis, particularly through the JNK pathway. embopress.orgopenrheumatologyjournal.com Studies have shown that this compound treatment leads to the induction of c-Jun phosphorylation in cells like nasal fibroblasts. apexbt.comnih.govub.eduglpbio.com This suggests that the JNK/c-Jun pathway may be involved in the pro-apoptotic effects of this compound. ub.edu
Interference with Cell Cycle Progression by this compound
In addition to its effects on cell viability and apoptosis, this compound has been shown to interfere with the progression of the cell cycle. apexbt.comnih.gov The cell cycle is a tightly regulated process that controls cell growth and division. diva-portal.org Proteasome inhibitors like this compound can disrupt this process by preventing the degradation of key cell cycle regulatory proteins. nih.govfrontiersin.org
Low concentrations of this compound have been observed to provoke growth arrest and interfere with cell cycle progression. apexbt.comnih.gov This interference can involve the modulation of proteins that regulate cell cycle transitions. This compound treatment has been linked to an increase in the expression of the cell cycle inhibitors p21 and p27. apexbt.comnih.gov These proteins are known to halt cell cycle progression by inhibiting cyclin-dependent kinases. spandidos-publications.com
Inhibition of DNA Replication
A key event in the cell cycle is DNA replication, which occurs during the S phase. Interference with DNA replication can lead to cell cycle arrest and potentially apoptosis. nih.gov this compound has been shown to inhibit DNA replication. apexbt.comnih.govub.edufishersci.com This inhibition contributes to the observed growth arrest and interference with cell cycle progression. apexbt.comnih.gov Research indicates that proteasome inhibitors, including this compound, can prevent translesion replication in cancer cells, a process that allows DNA synthesis to bypass lesions on the template strand. nih.gov This selective inhibition of translesion replication in cancer cells, but not normal cells, suggests a potential mechanism for the selective sensitization of cancer cells to DNA-damaging agents by this compound. nih.gov
Impact on Retinoblastoma Protein Phosphorylation
Treatment with this compound has been shown to inhibit the phosphorylation of the retinoblastoma protein (Rb) apexbt.comfishersci.comnih.gov. This effect is associated with the induction of cell growth arrest apexbt.comfishersci.comnih.gov. The retinoblastoma protein is a critical tumor suppressor that regulates cell cycle progression by binding to and inhibiting E2F transcription factors when in a hypophosphorylated state. Hyperphosphorylation of Rb by cyclin-dependent kinases (CDKs) in late G1 phase leads to the release of E2F, allowing the transcription of genes necessary for DNA synthesis and cell cycle progression nih.gov. The inhibition of Rb phosphorylation by this compound suggests a mechanism by which this compound can impede cell cycle advancement.
Modulation of Cell Cycle Inhibitor Expression (e.g., p21, p27)
This compound treatment leads to an increase in the expression levels of the cell cycle inhibitors p21 and p27 apexbt.comfishersci.comnih.gov. These proteins, members of the Cip/Kip family of CDK inhibitors, can bind to and inactivate cyclin-CDK complexes, thereby preventing the phosphorylation of Rb and blocking cell cycle progression, particularly in the G1 phase nih.gov. The observed increase in p21 and p27 expression following this compound exposure contributes to the compound's ability to induce cell growth arrest apexbt.comfishersci.comnih.gov.
Modulation of Gene Expression and Transcriptional Regulation by this compound
Beyond its direct effects on protein stability via proteasome inhibition, this compound also influences gene expression and transcriptional regulation of specific targets.
Down-regulation of Vascular Endothelial Growth Factor Receptor Flt-1 Expression
Research indicates that this compound down-regulates the gene expression of Flt-1, also known as vascular endothelial growth factor receptor 1 (VEGFR-1) medchemexpress.comnih.govnordicbiosite.com. This effect has been demonstrated in various cell types, including explant cultures of the developing chicken pecten oculi, macrophages, and human microvascular endothelial cells medchemexpress.comnih.gov. For instance, this compound (1 μM for 16 hours) down-regulated Flt-1 gene expression in chicken pecten oculi explant cultures medchemexpress.comnih.gov. In macrophages, this compound (500 nM for 12 hours) prevented the induction of Flt-1 by Lipopolysaccharide (LPS) and down-regulated its expression after LPS induction medchemexpress.comnih.gov. Similarly, Flt-1 gene expression was down-regulated by this compound (500 nM for 12 hours) in cultures of human microvascular endothelial cells medchemexpress.comnih.gov. Interestingly, a transcript encoding a soluble form of Flt-1 (sFlt-1), known for its anti-angiogenic properties, was not down-regulated to the same extent nih.gov.
Influence on Inflammatory Cytokine Gene Expression
This compound has been shown to modulate the production of inflammatory cytokines. Studies in nasal mucosa and polyp fibroblasts demonstrated that this compound can concentration-dependently inhibit the production of several inflammatory cytokines, including interleukin (IL)-6, IL-8, monocyte chemoattractant protein-1, regulated on activation normal T cell expressed and secreted, and granulocyte/macrophage colony-stimulating factor nih.gov. This effect was observed in response to stimulation with IL-1β nih.gov. Furthermore, this compound inhibited the IL-1β/tumor necrosis factor-α-induced activation of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammatory responses nih.gov. Conversely, this compound has been reported to concentration-dependently increase IL-8 promoter activity in HEK293 cells medchemexpress.com.
Alterations in Cellular Signaling Cascades by this compound
This compound's effects extend to the modulation of specific cellular signaling pathways.
Activation of Activator Protein-1 (AP-1) Activity
Research indicates that this compound can stimulate the activity of Activator Protein-1 (AP-1), a transcription factor composed of Jun and Fos protein dimers that plays roles in various cellular processes, including proliferation, differentiation, and apoptosis d-nb.inforesearchgate.net. Studies in HEK293 cells showed that proteasome inhibitors, including this compound, could concentration-dependently increase AP-1 activities medchemexpress.comnih.gov. This activation of AP-1 by proteasome inhibitors is suggested to be mediated via the production of reactive oxygen species (ROS) nih.gov.
Inhibition of NF-κB Activation
This compound is reported to act as an inhibitor of Nuclear Factor-kappa B (NF-κB) activation. citeab.comnih.govnih.gov Studies have shown that this compound can inhibit NF-κB activation induced by cytokines in HEK293 cells. nih.gov The half-maximal inhibitory concentration (IC50) for this effect in HEK293 cells stimulated with cytokines is reported to be in the range of 1-3 nM. nih.gov
The mechanism underlying this compound's inhibition of NF-κB activation is associated with its activity as a proteasome inhibitor. wikipedia.org Proteasome inhibitors, including this compound, can impede the degradation of the Inhibitor of kappa B (IκB) protein. wikipedia.org This reduced degradation of IκB leads to an increased association between NF-κB and IκB, consequently blocking the translocation of NF-κB to the nucleus, which is essential for its activation. wikipedia.org This inhibitory effect on the NF-κB signaling pathway suggests a potential role for this compound in attenuating processes mediated by this pathway. nih.gov
Mitogen-Activated Protein Kinase Phosphatase-1 Expression
Research indicates that treatment with this compound can lead to the activation or induction of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) expression in cells. citeab.comguidetopharmacology.orgflybase.org The induction of MKP-1 by proteasome inhibitors such as this compound has been reported to contribute to an anti-apoptotic effect. citeab.com
Effects on Oxidative Metabolism and Reactive Oxygen Species Production by this compound
This compound has been observed to influence reactive oxygen species (ROS) production within cells. Specifically, this compound has been shown to increase intracellular ROS levels in a time-dependent manner. nih.gov In experiments conducted with HEK293 cells, a concentration of 0.1 μM of this compound resulted in increased intracellular ROS over a period ranging from 5 to 180 minutes. nih.gov
In studies investigating the antifungal mechanisms of this compound against Candida species, it was found that this compound inhibited oxidative metabolism at concentrations of 50 μg/ml and higher. harvard.edu This inhibition of oxidative metabolism was linked to the compound's fungicidal activity and the induction of apoptosis in these fungal cells. harvard.edu
Compound Name | PubChem CID |
This compound | 20577827 |
NF-κB (Nuclear Factor-kappa B) | N/A (Protein/Pathway) |
MKP-1 (Mitogen-Activated Protein Kinase Phosphatase-1) | N/A (Protein) |
IκB (Inhibitor of kappa B) | N/A (Protein Complex) |
IL-8 (Interleukin-8) | N/A (Protein) |
AP-1 (Activator Protein-1) | N/A (Protein Complex) |
ROS (Reactive Oxygen Species) | N/A (Chemical Species) |
Flt-1 (VEGF receptor 1) | N/A (Protein) |
LPS (Lipopolysaccharide) | N/A (Complex Molecule) |
Gambogic Acid | Not available in search results |
PARP (Poly(ADP-ribose) polymerase) | N/A (Protein) |
Caspases | N/A (Protein Family) |
c-Jun | N/A (Protein) |
p21 | N/A (Protein) |
p27 | N/A (Protein) |
p38 MAPK (Mitogen-Activated Protein Kinase) | N/A (Protein Family) |
JNK (c-Jun NH(2)-terminal kinase) | N/A (Protein Family) |
ERK (Extracellular Signal-Regulated Kinase) | N/A (Protein Family) |
HO-1 (Haem Oxygenase-1) | N/A (Protein) |
N-acetylcysteine | 12035 |
SB203580 | 176155 |
Pyrrolidine dithiocarbamate | 65351 |
Leptomycin B | Not available in search results |
NADPH oxidase (NOX) | N/A (Enzyme Complex) |
Mitochondria | N/A (Organelle) |
Xanthine oxidase | N/A (Enzyme) |
Superoxide dismutase (SOD) | N/A (Enzyme Family) |
Glutathione peroxidase (GPx) | N/A (Enzyme Family) |
Catalase | N/A (Enzyme) |
Hsp70 (Heat shock protein 70) | N/A (Protein Family) |
Data Table: Inhibition of NF-κB Activation by this compound
Cell Type | Inducing Agent | IC50 (nM) |
HEK293 cells | Cytokines | 1-3 |
Investigative Applications of Mg 262 As a Research Tool
Elucidating the Role of the Proteasome in Cellular Processes
The proteasome plays a critical role in the degradation of a wide array of intracellular proteins, influencing numerous cellular processes, including cell cycle progression, apoptosis, and gene expression regulation nih.govresearchgate.net. By inhibiting proteasome activity with compounds like MG-262, researchers can elucidate the specific contributions of proteasomal degradation to these processes.
Studies have shown that this compound can influence cell cycle progression. For instance, in nasal fibroblasts, this compound treatment was found to induce cell growth arrest and inhibit DNA replication, alongside increasing the expression of cell cycle inhibitors p21 and p27 researchgate.netapexbt.com. This highlights the proteasome's role in regulating the cell cycle by degrading key regulatory proteins nih.govahajournals.org.
Furthermore, this compound has been used to investigate the link between proteasome function and cellular aging. Exposure of growth-arrested human fibroblasts to this compound resulted in accelerated accumulation of lipofuscin, an age-related pigment, suggesting that impaired proteasomal activity may contribute to the accumulation of undegradable material within lysosomes nih.gov. This indicates a compensatory mechanism between the proteasome and lysosomal degradation pathways nih.gov.
Research using this compound has also explored the proteasome's involvement in inflammatory responses. Proteasome inhibitors, including this compound, have demonstrated anti-inflammatory effects in animal models, suggesting that proteasomal degradation is involved in the regulation of inflammatory mediators researchgate.net.
Characterization of Protein Degradation Pathways in Eukaryotic Cells
The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells nih.govahajournals.orgrsc.org. This compound serves as a tool to study this pathway by inhibiting the proteasome, the central proteolytic machinery of the UPS ontosight.ainih.gov.
Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins within cells, which are substrates normally targeted for proteasomal degradation ontosight.aiahajournals.orgrsc.org. This accumulation is a key indicator of impaired UPS function and is used by researchers to study the consequences of disrupting this pathway ahajournals.orgrsc.org. For example, studies in mice treated with this compound showed accumulation of a GFP reporter in the liver, indicating substantial impairment of the ubiquitin/proteasome system medchemexpress.com.
This compound has been used in comparative studies with other proteasome inhibitors, such as MG132, to demonstrate the specificity of proteasome inhibition. While both can induce accumulation of multiubiquitinated proteins, this compound, being a more specific boronate derivative, can achieve this effect at lower concentrations ahajournals.org. This specificity is valuable for dissecting the UPS without broadly affecting other proteolytic systems like those involving cathepsins ahajournals.org.
The compound's effect on the accumulation of specific proteasomal substrates, such as c-jun, p21, and p53, further aids in characterizing the proteins targeted by the UPS in different cellular contexts ahajournals.org.
Studies on Ubiquitin-Proteasome System Dynamics
The UPS is a highly dynamic system involving a cascade of enzymes (E1, E2, and E3) that ubiquitinate target proteins, which are then recognized and degraded by the 26S proteasome nih.govrsc.org. This compound is instrumental in studying the dynamics and regulation of this complex system.
By inhibiting the proteasome, this compound allows researchers to observe the upstream events in the UPS, such as the ubiquitination of proteins, without their subsequent degradation. This helps in understanding how ubiquitination signals proteins for destruction and how this process is regulated rsc.org.
Research using this compound has also investigated the interplay between the UPS and other cellular processes, such as autophagy. Studies in a retinal degeneration model induced by this compound showed accumulation of poly-ubiquitinated proteins and cell loss, and further explored whether activating autophagy could provide protection against proteasome impairment mdpi.com.
The use of this compound in studies examining the effects of UPS inhibition on protein synthesis highlights the interconnectedness of cellular processes. Research has shown that proteasome inhibition by this compound can lead to reversible impairments in protein synthesis in neurons, suggesting a feedback mechanism between protein degradation and synthesis pathways ub.ac.id.
Furthermore, this compound has been used to study the impact of UPS inhibition on specific components of the system, such as the degradation of 19S regulatory particles of the proteasome in response to certain stimuli frontiersin.org.
Methodological Approaches in Mg 262 Research
In Vitro Cell Culture Models for Cellular Response Analysis
In vitro cell culture models are fundamental to investigating the cellular impact of MG-262. Various cell types have been utilized to assess this compound's effects on viability, proliferation, differentiation, and other cellular processes. Studies have employed human microvascular endothelial cells, HEK293 cells, H22 and K562 cells, human trabecular SV-40–transfected osteoblasts (HOBITs), MG-63 osteoblast-like cells, human BM osteoprogenitor cells (PreOBs), nasal mucosa and polyp fibroblasts, and human myeloid leukemia cells nih.govtocris.comhellobio.comnih.govciteab.com.
Specific applications include examining this compound's impact on the growth of H22 and K562 cells, where it showed inhibitory effects and synergistic activity when combined with Gambogic Acid tocris.com. Human BM osteoprogenitor cells (PreOBs) and osteoblast-like cells (MG-63) have been used to study this compound's influence on osteoblast differentiation and bone nodule formation hellobio.com. Nasal mucosa and polyp fibroblasts have been cultured to assess this compound's effects on cell viability, growth arrest, DNA replication, and phosphorylation of retinoblastoma nih.gov. Furthermore, Candida species, including C. albicans, C. krusei, and C. glabrata, have been used to determine the minimum inhibitory and fungicidal concentrations of this compound and its effects on virulence factors nih.gov.
Cell culture conditions vary depending on the cell type and the research objective. For instance, studies on osteoblast differentiation involved incubating cells in specific media supplemented with factors like ascorbic acid, dexamethasone, and β-glycerophosphate for extended periods hellobio.com. Candida species were cultured using standard methods for identification and susceptibility testing according to guidelines such as the CLSI M27-A3 document nih.gov.
Biochemical Assays for Proteasome Activity Measurement
Biochemical assays are crucial for quantifying the inhibitory effect of this compound on proteasome activity. This compound is known to selectively and reversibly inhibit the chymotrypsin-like activity of the proteasome nih.govnih.govbio-techne.com.
A common method involves using fluorogenic peptides as substrates for proteasomal activity. Upon cleavage by the proteasome, these peptides release a fluorescent molecule, the intensity of which can be measured spectrophotometrically nih.gov. For example, the fluorogenic peptide Suc-Leu-Leu-Val-Tyr-AMC is used to assay the chymotrypsin-like activity of mammalian 20S and 26S proteasomes novoprolabs.combiopioneer.com.twabcam.comciteab.com.
Studies using human erythrocyte 20S proteasome and Suc-Leu-Leu-Val-Tyr-AMC have determined the potency of this compound as a proteasome inhibitor. The IC50 value for this compound against the 20S proteasome has been reported as 0.00016 μM (0.16 nM) americanelements.comuni.lu. This indicates that this compound is a potent inhibitor of proteasome activity.
Inhibition of proteasomal chymotrypsin-like activity by this compound has also been measured in tissue samples from treated mice, demonstrating a significant decrease in activity in organs like the heart, liver, kidneys, and lungs newdrugapprovals.org.
Compound | Target | Measurement | Value | Citation |
This compound | 20S proteasome | IC50 | 0.00016 μM | americanelements.comuni.lu |
Lactacystin | Proteasome | IC50 | 0.35 μM | americanelements.com |
NLVS | Proteasome | IC50 | 0.019 μM | americanelements.com |
MG132 | S. Typhimurium Lon | IC50 | 4.1 ± 0.3 μM | nih.gov |
This compound | S. Typhimurium Lon | IC50 | 122 ± 9 nM | nih.gov |
Note: While this compound and MG132 inhibit S. Typhimurium Lon, they are significantly more potent against the 20S proteasome nih.gov.
Molecular Biology Techniques for Gene and Protein Expression Analysis
Molecular biology techniques are employed to investigate how this compound affects gene and protein expression levels, providing insights into the downstream cellular pathways influenced by proteasome inhibition.
Western blotting is a common technique used to analyze the abundance of specific proteins. This method has been utilized to observe increased levels of LC3-II, a marker for autophagosomes, in organs of mice treated with this compound, indicating that proteasome inhibition can activate macroautophagy newdrugapprovals.org.
This compound has been shown to down-regulate the gene expression of the VEGF receptor Flt-1 in various cell contexts, including explant cultures of developing chicken pecten oculi and human microvascular endothelial cells tocris.com. This suggests that this compound can influence cellular processes by altering specific mRNA levels. Techniques such as RNA-Seq and microarray analysis, while not explicitly detailed for this compound in the provided snippets, are standard approaches for global gene expression profiling and could be applied to comprehensively understand the transcriptional changes induced by this compound citeab.comabcam.com.
Studies have also investigated this compound's impact on the activation of signaling pathways, demonstrating that it can increase IL-8 promoter and activator protein-1 (AP-1) activities while inhibiting NF-κB activation in HEK293 cells tocris.com. These findings suggest complex regulatory effects of this compound on gene expression mediated through different transcription factors. Furthermore, this compound has been reported to increase the expression of cell cycle inhibitors p21 and p27 nih.gov.
Fluorescence-based Assays for Apoptosis and Reactive Oxygen Species Detection
Fluorescence-based assays are valuable tools for detecting and quantifying cellular events such as apoptosis and the production of reactive oxygen species (ROS) in response to this compound treatment.
Apoptosis, or programmed cell death, can be detected using various fluorescence-based methods. DNA ladder assays, which visualize fragmented DNA, a hallmark of apoptosis, have been used in conjunction with Alamarblue dye to assess apoptosis in Candida species treated with this compound nih.gov. Another approach involves using fluorescent dyes like Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and propidium (B1200493) iodide (PI), a DNA stain that enters cells with compromised membranes, indicative of late apoptosis or necrosis tocris.com. These dyes can be used with fluorescence microscopy or flow cytometry to quantify apoptotic cell populations tocris.com. The cleavage and activation of caspases (e.g., caspases 8 and 9) and the cleavage of PARP, key events in the apoptotic cascade, can also be assessed, likely through techniques like Western blotting, which can be coupled with fluorescence detection tocris.com.
This compound has been shown to induce reactive oxygen species (ROS) tocris.com. Intracellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation by ROS. Alamarblue dye has been used in some studies that also assessed oxidative metabolism nih.gov. Other common fluorescent probes for ROS detection include 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to fluorescent DCF, and Amplex Red, which reacts with H2O2 in the presence of peroxidase to produce fluorescent resorufin (B1680543) biopioneer.com.tw. These probes can be used to monitor changes in intracellular ROS levels over time using fluorescence microscopy or spectrophotometry tocris.combiopioneer.com.tw. Studies have shown that this compound increases intracellular ROS in a time-dependent manner in HEK293 cells tocris.com.
Microscopic Techniques for Morphological and Biofilm Studies
Microscopic techniques are essential for visualizing the morphological changes in cells and studying the formation and structure of biofilms under the influence of this compound.
Light microscopy is a fundamental technique used for observing cellular morphology and quantifying specific cell types. It has been employed to quantify TRAP-positive and multi-nucleated osteoclasts and to study the micromorphology of Candida species, including hypha, pseudohypha, and germ tube formation, which are virulence factors nih.govnih.gov.
More advanced microscopy techniques, such as confocal laser scanning microscopy and electron microscopy (e.g., scanning electron microscopy or SEM), provide higher resolution and detailed structural information idrblab.cnnih.govciteab.com. These techniques are particularly useful for studying biofilms, which are complex microbial communities embedded in an extracellular matrix idrblab.cnnih.govciteab.com. Confocal microscopy allows for the visualization of biofilm structure and thickness, while SEM can reveal the detailed topography and cellular components within the biofilm idrblab.cnciteab.com. Studies on Candida species have shown that this compound inhibits biofilm formation, and microscopic techniques would be instrumental in observing and quantifying this effect nih.gov. The inhibitory effect of this compound on cell viability within biofilms has been observed to increase with increasing concentrations nih.gov.
Concentration (μg/ml) | C. albicans (p-value) | C. krusei (p-value) | C. glabrata (p-value) | Citation |
50 | 0.000 | 0.05 | 0.05 | nih.gov |
100 | 0.000 | 0.046 | 0.046 | nih.gov |
Table showing the significance (p-value) of this compound's inhibitory effect on cell viability in biofilms of different Candida species at specified concentrations.
Future Directions and Unexplored Avenues in Mg 262 Research
Optimization of Therapeutic Strategies and Delivery Systems
Future research on MG-262 is focused on refining its therapeutic application through optimized strategies and advanced delivery systems. This includes exploring novel formulations to enhance its pharmacokinetic profile, improve targeting to specific tissues or cells, and potentially reduce off-target effects. The development of smart delivery vehicles, such as nanoparticles, liposomes, or extracellular vesicles, is a promising avenue to overcome challenges associated with conventional drug administration, such as non-specific distribution and uncontrolled release rsc.orgmdpi.compnas.orgmdpi.com. These systems can be engineered to improve solubility and stability, extend circulation time, and facilitate targeted delivery through passive or active mechanisms rsc.orgmdpi.compnas.org. For instance, lipid-based nanoparticles can enhance the solubility and stability of encapsulated drugs, leading to improved delivery to target sites mdpi.com. Similarly, protein-based nanoparticles and extracellular vesicles are being explored for their potential in targeted delivery due to their biocompatibility and ability to cross biological barriers rsc.orgmdpi.com. Research into transdermal delivery systems, including microneedle technology, also presents opportunities for alternative administration routes that could enhance permeation and controlled release nih.gov.
Investigation of Acquired Resistance Mechanisms
A critical area for future investigation is the detailed characterization of mechanisms underlying acquired resistance to this compound. While proteasome inhibitors like bortezomib (B1684674) have shown efficacy, the emergence of resistance remains a significant clinical challenge ashpublications.orgresearchgate.net. Studies with other proteasome inhibitors have indicated that resistance can involve mutations in the proteasome subunit targeted by the inhibitor or alterations in downstream signaling pathways ashpublications.orgmdpi.com. For example, acquired resistance to bortezomib in multiple myeloma cells has been associated with the upregulation of the β5 catalytic proteasome subunit ashpublications.orgresearchgate.net. Understanding the specific molecular mechanisms by which cancer cells or pathogens develop resistance to this compound is crucial for designing strategies to overcome or circumvent this resistance. This could involve identifying genetic mutations, epigenetic modifications, or activation of alternative survival pathways that contribute to reduced sensitivity. Research into cross-resistance patterns with other proteasome inhibitors, such as MG132 and 4A6, as observed in some studies, can also provide insights into shared resistance mechanisms ashpublications.orgresearchgate.net.
Exploration of Novel Cellular Targets and Interacting Pathways
Beyond its known role as a proteasome inhibitor, future research aims to explore novel cellular targets and interacting pathways influenced by this compound. Investigations have shown that this compound can affect various cellular processes, including cell growth arrest, DNA replication, retinoblastoma phosphorylation, and the expression of cell cycle inhibitors like p21 and p27 apexbt.com. It has also been observed to induce apoptosis through mechanisms involving mitochondrial membrane potential loss, caspase activation, and c-Jun phosphorylation apexbt.com. Furthermore, this compound has been shown to down-regulate the expression of VEGF receptor Flt-1 and influence inflammatory signaling pathways like NF-κB and AP-1 medchemexpress.com. Studies have also indicated that this compound-stimulated cellular responses may involve MAP kinase pathways researchgate.net. Identifying these novel targets and understanding the complex network of pathways modulated by this compound can reveal new therapeutic opportunities and potential combination strategies. For instance, understanding its interaction with pathways like PI3K/AKT/mTOR and MAPK/ERK, which are critical for cell survival and proliferation, could be particularly relevant in cancer therapy nih.govnih.gov.
Translational Research Perspectives Towards Clinical Applications
Translational research is a key future direction to bridge the gap between basic scientific discoveries regarding this compound and its potential clinical applications parisbraininstitute.orgleicabiosystems.com. This involves moving promising preclinical findings through a rigorous process of development, evaluation, and eventual testing in human subjects parisbraininstitute.org. Translational research for this compound would focus on designing and conducting studies to assess its therapeutic potential in specific diseases based on the preclinical data. This includes identifying potential patient populations who might benefit most from this compound therapy, defining relevant biomarkers for monitoring response and resistance, and developing strategies for integrating this compound into existing treatment paradigms. The goal is to translate the understanding of this compound's mechanisms of action and its effects in advanced preclinical models into effective and safe clinical strategies, ultimately aiming to improve patient outcomes parisbraininstitute.orgleicabiosystems.cominstitut-curie.org.
Q & A
How does MG-262 inhibit proteasome activity, and what experimental methods validate its specificity?
Basic Research Question
this compound selectively and reversibly inhibits the chymotrypsin-like activity of the 20S proteasome by binding to its catalytic β5 subunit via its boron-containing peptide structure . To validate specificity, researchers employ fluorogenic substrate assays (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity inhibition in vitro. Western blotting for polyubiquitinated proteins and immunohistochemistry for ubiquitin accumulation in treated tissues (e.g., retinal layers) confirm proteasome inhibition in vivo . Cross-validation using structurally distinct proteasome inhibitors (e.g., lactacystin) helps rule off-target effects .
What are the standard concentrations of this compound used in antifungal studies, and how are minimal inhibitory concentrations (MICs) determined?
Basic Research Question
In Candida studies, this compound exhibits MICs of 25 µg/ml for C. albicans and 50 µg/ml for C. krusei and C. glabrata under CLSI broth microdilution guidelines . Biofilm assays use higher concentrations (50–200 µg/ml) to disrupt hyphal formation and extracellular matrix integrity. Oxidative metabolism is assessed via Alamar Blue dye, while apoptosis is quantified via DNA laddering assays . Dose-response curves and statistical validation (ANOVA with p < 0.05) ensure reproducibility .
How can researchers optimize this compound concentrations in retinal degeneration models while minimizing off-target effects?
Advanced Research Question
Dose optimization requires in vivo titration (e.g., 0.01–0.04 nmol intravitreal injections in rodents) combined with histopathology (H&E staining) to track retinal layer thinning and cell loss in GCL/INL regions . Parallel ELISA quantification of polyubiquitinated proteins normalizes inhibition efficacy against total retinal protein content . To minimize off-target effects, co-administration of ER stress markers (e.g., CHOP) and proteasome activity rescue experiments (e.g., using proteasome activators) are recommended .
What methodological considerations address discrepancies in this compound’s antifungal efficacy across Candida species?
Advanced Research Question
Variations in MICs between C. albicans and non-albicans species may stem from differences in efflux pumps or proteasome subunit polymorphisms . Researchers should:
- Perform genomic sequencing of proteasome β5 subunits across strains.
- Use flow cytometry to assess drug uptake and retention (e.g., Rhodamine 6G efflux assays).
- Validate results with clinical isolates and compare to reference strains (ATCC) .
Statistical models (e.g., mixed-effects regression) can account for inter-strain variability .
How do researchers distinguish apoptosis from necrosis when assessing this compound’s antifungal activity?
Advanced Research Question
Apoptosis is confirmed via DNA fragmentation (laddering assays) and Annexin V/PI staining to differentiate early/late apoptotic cells from necrotic populations . For Candida, caspase-like activity assays (e.g., Ac-DEVD-AMC cleavage) and mitochondrial membrane potential loss (JC-1 dye) further validate apoptotic pathways. Necrosis is indicated by rapid propidium iodide uptake and absence of DNA laddering. Dose-time kinetics (e.g., 25 µg/ml for 24 hrs vs. 200 µg/ml for 6 hrs) help delineate mechanisms .
What strategies integrate proteasome inhibition with ER stress analysis in this compound-treated models?
Advanced Research Question
Co-localization of ubiquitin accumulation (via immunofluorescence) and ER stress markers (e.g., CHOP, BiP) in retinal or fungal cells identifies crosstalk between proteasomal inhibition and unfolded protein response . Techniques include:
- Dual RNA-seq to profile proteasome and ER stress-related genes (e.g., NFL, XBP1).
- TEM to visualize ER dilation and autophagosome formation.
- Pharmacological inhibition of ER stress (e.g., 4-PBA) to isolate proteasome-specific effects .
How do researchers validate the selectivity of this compound for proteasome inhibition in complex biological systems?
Advanced Research Question
Selectivity is confirmed via:
- Competitive binding assays : Pre-treatment with excess β5 subunit peptides reduces this compound efficacy .
- Cross-inhibitor studies : Compare retinal degeneration patterns induced by this compound versus non-boronic inhibitors (e.g., epoxomicin) to confirm shared pathways .
- Off-target profiling : Kinase/phosphatase activity screens (e.g., KINOMEscan) and thermal shift assays identify non-proteasome targets .
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